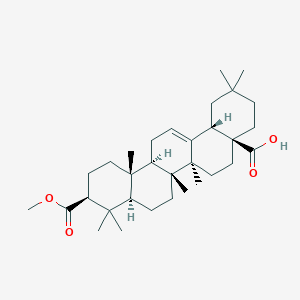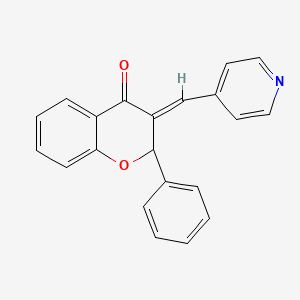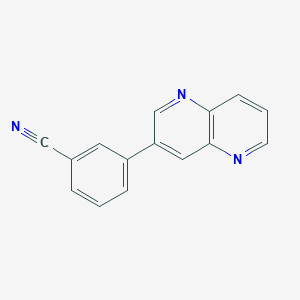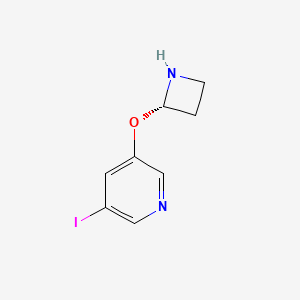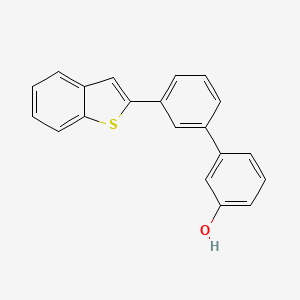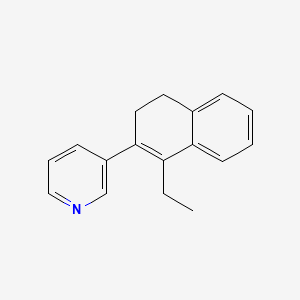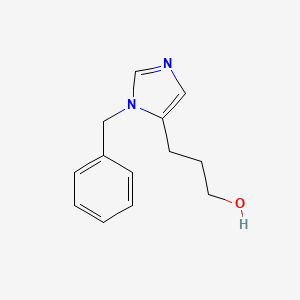
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol is an organic compound characterized by the presence of a benzyl group, an imidazole ring, and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol typically involves the reaction of benzyl alcohol with 2-cyanoacetaldehyde, followed by a series of steps including benzyl protection, alcoholization, hydroxymethylation, and deprotection . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide and may involve catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Similar Compounds:
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 2-(1-Benzyl-1H-imidazol-5-yl)-acetic acid
- 1-Benzyl-2-thioxoimidazolium-4-one
Comparison: this compound is unique due to its propanol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the hydroxyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
1000540-66-8 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(3-benzylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-8-4-7-13-9-14-11-15(13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 |
Clave InChI |
TZVJUMCHCPZGTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
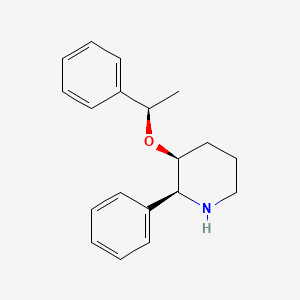
![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
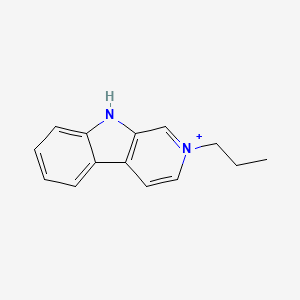
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
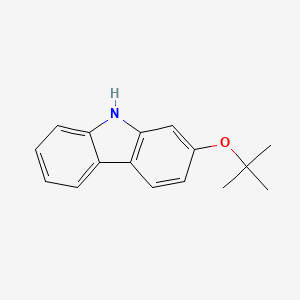
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
